m-Acetylphenylalanine m-Acetylphenylalanine
Brand Name: Vulcanchem
CAS No.: 474519-58-9
VCID: VC19073443
InChI: InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

m-Acetylphenylalanine

CAS No.: 474519-58-9

Cat. No.: VC19073443

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

m-Acetylphenylalanine - 474519-58-9

Specification

CAS No. 474519-58-9
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid
Standard InChI InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
Standard InChI Key IBCKYXVMEMSMQM-JTQLQIEISA-N
Isomeric SMILES CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N
Canonical SMILES CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

m-Acetylphenylalanine is a chiral molecule with the IUPAC name (2S)-3-(3-acetylphenyl)-2-aminopropanoic acid. Its structure consists of a phenylalanine backbone modified by an acetyl group at the meta position of the aromatic ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_3
Molecular Weight207.23 g/mol
Canonical SMILESCC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Isomeric SMILESCC(=O)C1=CC=CC(=C1)CC@@HN
PubChem Compound ID11521308

The acetyl group at the meta position introduces steric and electronic effects that distinguish it from ortho- and para-substituted analogs. These modifications may influence solubility, metabolic stability, and interaction with biological targets .

Biochemical Properties and Metabolic Implications

Limited data exist on the biochemical behavior of m-Acetylphenylalanine. Comparative analysis with N-acetyl-L-phenylalanine, a uremic toxin implicated in renal dysfunction, suggests potential metabolic interactions. Key distinctions include:

  • Metabolic Fate: N-Acetyl-L-phenylalanine is metabolized via phenylalanine hydroxylase and participates in urea cycle disruptions . The meta-substituted variant may follow alternative pathways due to steric hindrance or altered enzyme affinity.

  • Toxicity Profile: No toxicological data are available for m-Acetylphenylalanine, necessitating studies on acute/chronic exposure, organ-specific effects, and excretion mechanisms.

Research Challenges and Future Directions

Synthesis Optimization

Current methods for acetylated phenylalanine derivatives rely on high-pressure catalysis . Developing milder, regioselective protocols for m-Acetylphenylalanine is critical.

Metabolic and Toxicological Studies

In vitro and in vivo assays are needed to map metabolic pathways and assess toxicity. Comparative studies with N-acetyl-L-phenylalanine could reveal structure-activity relationships .

Computational Modeling

Active learning algorithms and molecular dynamics simulations could predict interactions with biological targets, guiding experimental validation.

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